Sodium thioantimonate

説明

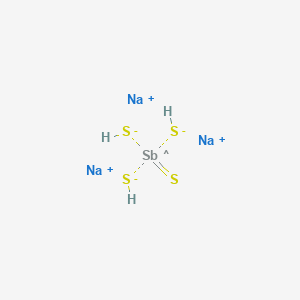

Sodium thioantimonate, also known as sodium tetrathioantimonate(V), is an inorganic compound with the formula Na3SbS4 . The nonahydrate of this chemical, Na3SbS4·9H2O, is known as Schlippe’s salt . These compounds are examples of sulfosalts .

Synthesis Analysis

Sodium tetrathioantimonate nonahydrate is prepared by the reaction of “antimony trisulfide”, elemental sulfur, and aqueous sulfide source . For the first time, Na3SbS4·9H2O has been synthesized through high-energy ball milling .Molecular Structure Analysis

Anhydrous NaSbS3 has a complicated structure featuring SbS4− tetrahedra interconnected by Na-S bonds . The nonahydrate consists of the tetrahedral tetrathioantimonate(V) anions SbS3−4 and sodium cations Na+, which are hydrated . The Sb-S distance is 2.33 Å .Chemical Reactions Analysis

The hydrate dissolves in water to give the tetrahedral SbS3−4 ion . The salt gives antimony pentasulfide upon acidification: 2 Na3SbS4 + 6 HCl → Sb2S5 + 6 NaCl + 3 H2S .Physical And Chemical Properties Analysis

Sodium thioantimonate is a solid with yellow crystals . It has a density of 1.806 g/cm3 . The melting point is 87 °C .科学的研究の応用

Sodium thioantimonate enhances the performance of lubricants: A study demonstrated that sodium thioantimonate, synthesized through a specific process, could significantly improve the load capacity of lithium-based lubricants (Yan Xi-yu, 2014).

Applications in solid-state sodium-ion batteries: Sodium thioantimonate shows promise as a solid electrolyte in sodium-ion batteries due to its high ionic conductivity and chemical stability in dry air. Research has characterized molecular processes at the interface between sodium thioantimonate electrolyte and the anode in these batteries (Geng Xie et al., 2022).

Synthesis and application in lithium-ion batteries: Innovative synthesis methods have been developed for sodium thioantimonate, enabling its application in high-performance lithium-ion batteries. These methods allow for the preparation of high-purity thioantimonate nonahydrate, which could significantly improve battery performance (A. Bertrand et al., 2022).

Modification to enhance ionic conductivity: Research has shown that heavily tungsten-doped sodium thioantimonate solid-state electrolytes display exceptionally low activation energy for ionic diffusion, enhancing their room temperature ionic conductivity, which is crucial for the efficiency of solid-state batteries (Xuyong Feng et al., 2021).

Optical applications: Sodium thioantimonate has been used in optically active electrooptic crystals, which have implications in the design of light modulators due to their unique combination of optical rotation and electrically induced birefringence (C. Buhrer et al., 1964).

Safety And Hazards

特性

InChI |

InChI=1S/3Na.3H2S.S.Sb/h;;;3*1H2;;/q3*+1;;;;;/p-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZSTSSPKIVXEO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[Na+].[SH-].[SH-].[SH-].S=[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na3S4Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium thioantimonate | |

CAS RN |

13776-84-6 | |

| Record name | Antimonate(3-), tetrathioxo-, sodium (1:3), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium tetrathioantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM THIOANTIMONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0I6VDX5GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)